2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
Description
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS: 63294-10-0, MFCD11939667) is an acid chloride derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol . This compound features a fluorinated phenoxy group attached to a branched propanoyl chloride backbone, rendering it highly reactive toward nucleophiles. Acid chlorides like this are widely used in organic synthesis for acylation reactions, particularly in pharmaceuticals and agrochemicals, where fluorine substituents enhance bioavailability and metabolic stability .
Key properties include:
- Reactivity: Rapid hydrolysis in the presence of water, forming the corresponding carboxylic acid.
- Solubility: Typically soluble in polar aprotic solvents (e.g., dichloromethane, THF) but insoluble in water .
- Safety: Corrosive; requires handling under inert conditions with PPE to avoid skin/eye contact .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(11)13)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSCNDLRZMBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis of the Ester Intermediate
The synthesis begins with the formation of the ether linkage through a Williamson reaction, which couples 4-fluorophenol with a halogenated ester precursor. Ethyl 2-bromo-2-methylpropanoate serves as the electrophilic partner, reacting with the deprotonated 4-fluorophenoxide ion under basic conditions.
Reaction Conditions
- Solvent: Anhydrous dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 80–90°C
- Time: 12–16 hours
The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the bromide, yielding ethyl 2-(4-fluorophenoxy)-2-methylpropanoate. Purification via vacuum distillation or column chromatography typically achieves yields of 65–75%.
| Parameter | Value |
|---|---|
| Starting Materials | 4-Fluorophenol, Ethyl 2-bromo-2-methylpropanoate |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 65–75% |
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis to generate the corresponding carboxylic acid. This step employs aqueous sodium hydroxide (NaOH) in a mixed solvent system to enhance solubility.
Reaction Conditions
- Solvent: Ethanol/water (3:1 v/v)
- Base: 2 M NaOH
- Temperature: Reflux (80°C)
- Time: 4–6 hours
The hydrolysis converts the ethyl ester to 2-(4-fluorophenoxy)-2-methylpropanoic acid, which is isolated by acidification with hydrochloric acid (HCl) and subsequent filtration. Yields range from 85–90%.
| Parameter | Value |
|---|---|
| Ester | Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate |
| Base | NaOH (3.0 equiv) |
| Workup | Acidification with HCl to pH 2 |
| Yield | 85–90% |
Chlorination to the Acyl Chloride
The final step involves converting the carboxylic acid to the target acyl chloride using thionyl chloride (SOCl₂), a widely employed chlorinating agent.
Reaction Conditions
- Solvent: Toluene (anhydrous)
- Reagent: SOCl₂ (2.2 equiv)
- Temperature: 70–75°C
- Time: 3–5 hours
Excess SOCl₂ is removed under reduced pressure, yielding 2-(4-fluorophenoxy)-2-methylpropanoyl chloride as a colorless liquid. The reaction typically proceeds quantitatively (>95% yield).
| Parameter | Value |
|---|---|
| Acid | 2-(4-Fluorophenoxy)-2-methylpropanoic acid |
| Chlorinating Agent | SOCl₂ (2.2 equiv) |
| Yield | >95% |
Optimization of Reaction Conditions
Solvent and Catalytic Enhancements
Alternative solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) have been explored for the Williamson ether synthesis, but DMF remains optimal due to its high polarity and ability to stabilize the phenoxide ion. Catalytic iodide additives (e.g., KI) can accelerate bromide displacement by enhancing the leaving group’s mobility.
Temperature and Stoichiometry
Elevating the hydrolysis temperature to 90°C reduces reaction time to 3 hours without compromising yield. Stoichiometric excesses of NaOH (>3 equiv) are avoided to prevent saponification side reactions.
Chlorination Alternatives
While SOCl₂ is standard, oxalyl chloride [(COCl)₂] with catalytic DMF offers a milder alternative, particularly for acid-sensitive substrates. This method generates fewer byproducts but requires stringent moisture control.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%. Gas chromatography (GC) monitors residual solvents, ensuring compliance with ICH guidelines.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the chlorination step improves heat dissipation and reduces SOCl₂ handling risks. Pilot-scale studies demonstrate a 20% increase in throughput compared to batch processes.
Waste Management
Spent SOCl₂ is neutralized with aqueous sodium bicarbonate (NaHCO₃), generating sodium sulfate (Na₂SO₄) and carbon dioxide (CO₂). Solvent recovery systems achieve >90% DMF recycling.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Reduction: Lithium aluminum hydride or other strong reducing agents are typically used for reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory and pain-related conditions.
Applications :
- Synthesis of Anti-inflammatory Drugs : It is utilized in the production of compounds that exhibit anti-inflammatory and analgesic properties. The presence of the fluorine atom enhances binding affinity to biological targets, improving therapeutic efficacy.
- Case Study : In a study evaluating the efficacy of derivatives synthesized from this compound, it was found that certain modifications led to significant reductions in pro-inflammatory cytokines in animal models, suggesting its potential use in treating inflammatory diseases .
Materials Science
Overview : 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is also employed in the development of advanced materials.
Applications :
- Polymer Development : The compound is used to create novel polymers with enhanced thermal stability and resistance to degradation. This is particularly useful in applications requiring durable materials.
- Data Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Degradation Resistance | Excellent |
| Mechanical Strength | Improved |
Biological Studies
Overview : The compound has been investigated for its biological activities, including antimicrobial and anticancer properties.
Applications :
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from it showed activity against both Gram-positive and Gram-negative bacteria.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests demonstrated that derivatives had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Anticancer Activity : Preliminary studies have suggested that the compound may inhibit cancer cell proliferation by inducing apoptosis.
- Data Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer Cells | 15.72 | Apoptosis induction |
| Lung Cancer Cells | 12.53 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 4-fluorophenoxy group into target molecules.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(4-fluorophenoxy)-2-methylpropanoyl chloride with structurally related acid chlorides:
Biological Activity
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of approximately 216.64 g/mol, is an organic compound that has garnered interest in pharmaceutical and agrochemical research. This compound features a fluorophenoxy group linked to a methylpropanoyl chloride moiety, which may enhance its biological activity due to the presence of the fluorine atom, known to increase lipophilicity and reactivity.
- Molecular Weight : 216.64 g/mol
- Boiling Point : Approximately 302.1 °C
- Density : About 1.4 g/cm³
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The fluorine atom in the structure may enhance its interaction with biological macromolecules, potentially influencing various biochemical pathways.
Antimicrobial Potential
Research indicates that compounds structurally related to this compound can exhibit antimicrobial properties. For instance, studies on fluoroaryl compounds have demonstrated their effectiveness against Staphylococcus aureus, showcasing minimum inhibitory concentrations (MIC) that suggest potential antibacterial activity:
| Compound Name | MIC (µM) | Activity Observed |
|---|---|---|
| MA-1156 | 16 | Strong antibacterial activity |
| MA-1115 | 32 | Moderate antibacterial activity |
| MA-1116 | 64 | Lower antibacterial activity |
These findings indicate that the introduction of fluorine into similar structures can significantly enhance their biological activity, suggesting that this compound may also possess antimicrobial properties worthy of further investigation .
Interaction Studies
The compound is utilized in proteomics research as a reagent for labeling proteins and studying biological interactions. Its reactivity with various nucleophiles is crucial for understanding its role in biochemical pathways, particularly in drug development.
Case Studies and Research Findings
- Antibacterial Activity : A study compared fluoroarylbichalcophene derivatives to standard antibiotics, revealing that certain derivatives exhibited comparable efficacy against bacterial strains such as S. aureus. The structural modifications, including the introduction of fluorine, were found to enhance antibacterial properties significantly .
- Biochemical Pathways : Research has shown that compounds similar to this compound can disrupt protein synthesis by targeting specific enzymes involved in microbial growth. This disruption leads to observable morphological changes in bacterial cells, reinforcing the potential of such compounds as effective antimicrobial agents .
- Proteomics Applications : As a labeling agent in proteomics, this compound aids in elucidating protein interactions and functions within various biological systems. Understanding these interactions is vital for developing targeted therapies in pharmacology.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, and how do reagent choices influence reaction efficiency?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of 4-fluorophenol with 2-methylpropanoyl chloride. Reagent selection (e.g., Lewis acids like AlCl₃ for acylation) impacts yield and purity. Side reactions, such as hydrolysis of the acyl chloride, require anhydrous conditions . Kinetic studies using HPLC or GC-MS are advised to monitor intermediate formation and optimize reaction time .
Q. What safety protocols are critical when handling this compound?
- Safety Measures : Use nitrile or natural rubber gloves and Tyvek® suits to prevent skin contact. Engineering controls (e.g., fume hoods) are mandatory due to the compound’s irritant properties. Airborne concentration monitoring and post-experiment decontamination (e.g., emergency showers) are essential . Contaminated clothing must be laundered onsite using specialized protocols to avoid secondary exposure .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Characterization Methods :
- FT-IR : Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and aryl C-F bonds (1100–1000 cm⁻¹).
- NMR : ¹H NMR identifies fluorophenoxy protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., m/z 230.05 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Computational Design : Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for acyl chloride formation. ICReDD’s reaction path search methods reduce trial-and-error experimentation by identifying optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on fluorinated compound datasets further refine predictions .
Q. How can researchers resolve contradictions in yield data when varying acylating agents?
- Data Analysis : Perform sensitivity analysis on variables like stoichiometry, solvent polarity, and catalyst loading. For example, AlCl₃ may outperform FeCl₃ in electrophilic substitution due to stronger Lewis acidity. Use Design of Experiments (DoE) to isolate confounding factors. Cross-validate results with kinetic modeling .
Q. What strategies enhance the stability of this compound in polar solvents?
- Stability Optimization :
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis. Add molecular sieves to scavenge trace water .
- Temperature Control : Store at –20°C under inert gas (N₂/Ar) to retard decomposition.
- Stabilizers : Introduce radical inhibitors (e.g., BHT) if photodegradation is observed .
Q. How does the electron-withdrawing fluorine substituent influence reactivity in downstream applications?
- Mechanistic Insight : The 4-fluorophenoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidation). Hammett constants (σₚ ≈ 0.06 for –F) correlate with reaction rates in SNAr mechanisms. Comparative studies with chloro or methyl analogs validate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
